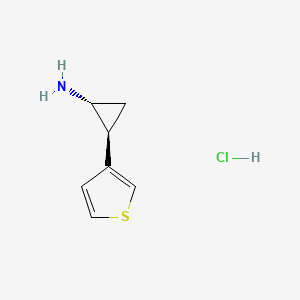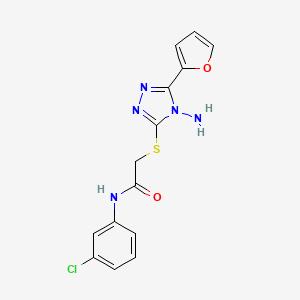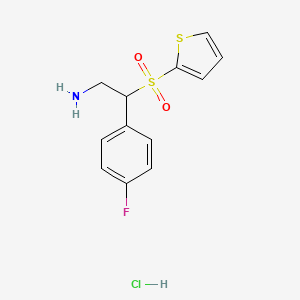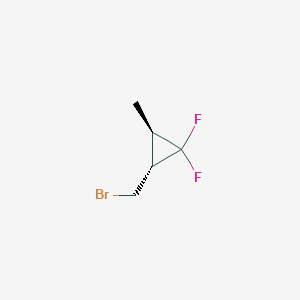
3-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound “3-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a versatile material used in scientific research. It has a molecular weight of 336.77 and a molecular formula of C16H17ClN2O4 . Its unique properties make it suitable for various applications, including drug development, organic synthesis, and material science.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 336.77 and a molecular formula of C16H17ClN2O4 .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Compounds related to 3-(1-(3-(3-Chlorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione have been synthesized and evaluated for their pharmacological properties. A study by Mistry and Desai (2006) explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidinone derivatives, assessing their antibacterial and antifungal activities. These compounds showed activity against various bacteria and fungi, indicating their potential as antimicrobial agents (Mistry & Desai, 2006).
Anticancer and Anti-inflammatory Properties
Another significant application is in the development of novel 5-benzylidenethiazolidine-2,4-dione derivatives for treating inflammatory diseases. Ma et al. (2011) synthesized a series of these compounds, demonstrating their efficacy in inhibiting nitric oxide production, iNOS activity, and prostaglandin E2 generation in lipopolysaccharide-induced RAW 264.7 cells. Some derivatives were found to be more effective than the commercial anti-inflammatory drug indomethacin, showcasing their potential as anti-inflammatory agents. Furthermore, these compounds displayed protective properties in carrageenan-induced paw edema and adjuvant-induced arthritis rat models, highlighting their potential as therapeutic agents for inflammatory conditions (Ma et al., 2011).
Antifungal Compound Solubility and Partitioning
Volkova, Levshin, and Perlovich (2020) focused on a novel antifungal compound from the 1,2,4-triazole class, demonstrating its pharmacologically relevant physicochemical properties, including solubility in various solvents. This research provides insights into the solute-solvent interactions, solubility thermodynamics, and partitioning processes, crucial for developing effective antifungal therapies (Volkova et al., 2020).
Antibacterial and Anticancer Activity
Research into thiazolidine-2,4-dione derivatives has also explored their antibacterial and anticancer potential. A study by Uwabagira and Sarojini (2019) designed and synthesized compounds for in vitro antibreast cancer activity, showing cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7) and anti-inflammatory activity. The compound exhibited nonhemolytic and nontoxic effects on human blood cells, indicating its safety profile and efficacy as a potential anticancer agent (Uwabagira & Sarojini, 2019).
Wirkmechanismus
Target of Action
Similar compounds have been shown to target tubulin . Tubulin is a globular protein and is the main component of microtubules, which are a component of the cell’s cytoskeleton. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and are involved in intracellular transport and cell division .
Mode of Action
This inhibition disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound likely affects the cell cycle, specifically the mitosis phase. By inhibiting tubulin polymerization, it prevents the formation of the mitotic spindle, an essential structure for chromosome segregation during mitosis . This disruption leads to cell cycle arrest at the G2/M phase and triggers programmed cell death or apoptosis .
Result of Action
The result of the compound’s action is likely to be cell cycle arrest at the G2/M phase, leading to apoptosis . This makes it a potential candidate for further investigation as an anticancer agent.
Eigenschaften
IUPAC Name |
3-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-11-3-1-2-10(6-11)4-5-13(19)17-7-12(8-17)18-14(20)9-22-15(18)21/h1-3,6,12H,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXAJCFMTAZSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(3-(Dimethylamino)benzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2770922.png)

![2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide](/img/structure/B2770929.png)



![2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2770937.png)
![Methyl 2-{2-[1-(prop-2-yn-1-yl)piperidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2770938.png)

![2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate](/img/structure/B2770940.png)
![8-(4-methoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2770941.png)

![2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2770943.png)
